molecular formula C8H5F3N2O B1344720 4-Amino-2-(trifluoromethoxy)benzonitrile CAS No. 609783-06-4

4-Amino-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1344720
CAS No.: 609783-06-4
M. Wt: 202.13 g/mol
InChI Key: ULDQDRGSKCUULH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Amino-2-(trifluoromethoxy)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazoles, which are potential candidates for the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells . The compound interacts with various enzymes and proteins, including those involved in the synthesis of benzimidazoles. These interactions are crucial for the compound’s role in inhibiting cell growth and proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth of endothelial cells, which is essential for its potential use in cancer treatment . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of cell proliferation and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes involved in cell growth and proliferation . The compound’s ability to inhibit these enzymes leads to changes in gene expression and cellular function, ultimately resulting in the inhibition of cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal storage conditions but may degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell growth without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to healthy cells and tissues. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of benzimidazoles . The compound interacts with enzymes and cofactors essential for these pathways, affecting metabolic flux and metabolite levels. These interactions are vital for the compound’s role in inhibiting cell growth and proliferation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, leading to the inhibition of cell growth and proliferation.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrile derivatives, while substitution reactions can produce various substituted benzonitriles .

Scientific Research Applications

4-Amino-2-(trifluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain cells by interfering with their metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(trifluoromethoxy)benzonitrile is unique due to its trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-amino-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDQDRGSKCUULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609783-06-4
Record name 4-amino-2-(trifluoromethoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl {4-bromo-3-[(trifluoromethyl)oxy]phenyl}carbamate (Intermediate 50, 1.0 g, 2.8 mmol) was dissolved in dry DMF (25 mL). To this solution was added CuCN (1.0 g, 11.1 mmol), and the reaction mixture was heated to reflux for 5 h. A second portion of CuCN (500 mg, 5.6 mmol) was added and heating at reflux was continued for 10 h. The reaction mixture was cooled to room temperature, and FeCl3 was added. This was followed by 1N HCl at 0° C. and the mixture was stirred for 2 hr at room temperature. The reaction mixture was diluted with water and extracted with ethyl acetate (2×50 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the crude product. This was purified by column chromatography (60-120 silica gel), eluting with 30% ethyl acetate/pet ether to give the title compound (260 mg).
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1 g
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25 mL
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CuCN
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1 g
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CuCN
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500 mg
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FeCl3
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